molecular formula C29H23ClN4O4 B8195935 Seco-DUBA CAS No. 1227961-59-2

Seco-DUBA

Número de catálogo B8195935
Número CAS: 1227961-59-2
Peso molecular: 527.0 g/mol
Clave InChI: VQAFBYLFRCCWNB-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Seco-DUBA is a prodrug of duocarmycin (DUBA) that contains two hydroxyl groups. These groups can each be used for coupling to an antibody via a linker. Seco-DUBA serves as a precursor in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Seco-DUBA is used in the synthesis of ADCs . An improved process for the synthesis of linker-drug vc-seco-DUBA and its intermediates has been described, which is used in a process for preparing an ADC comprising the vc-seco-DUBA linker-drug .


Molecular Structure Analysis

Seco-DUBA is a duocarmycin (DUBA) prodrug that contains two hydroxyl groups suitable for antibody coupling through a linker .


Chemical Reactions Analysis

Seco-DUBA demonstrates dose-dependent reduction in cell viability over 144 hours across concentrations ranging from 0.0001 pM to 0.01 nM in SK-BR-3 cells . It also exhibits high sensitivity in reducing the viability of SK-BR-3 (IC 50 =0.09), SK-OV-3 (IC 50 =0.43), and SW620 (IC 50 =0.09) cells .


Physical And Chemical Properties Analysis

Seco-DUBA has a molecular weight of 526.97 . It is a solid compound with a light yellow to brown color .

Aplicaciones Científicas De Investigación

  • In the domain of materials science, Seco-DUBA diatomites have been identified as medium quality materials rich in silica and alumina. These properties make them suitable for fabricating puzzolanic and ceramic materials used in construction (Lichtenheldt et al., 1998).

  • In the field of oncology, Seco-DUBA has shown potential as an antineoplastic agent, particularly in inducing cell death in tumor cells that overexpress HER2, a protein commonly associated with aggressive breast cancers. This was observed in the development of Trastuzumab Duocarmazine, a drug that targets HER2 (Trastuzumab Duocarmazine, 2020).

  • Another study demonstrated that SYD985, a HER2-targeting antibody-drug conjugate based on trastuzumab and vc-seco-DUBA, has potential for clinical benefit in breast cancers with low HER2 expression. This points towards its utility in a subset of breast cancer cases where HER2 levels are not significantly elevated (van der Lee et al., 2015).

  • In addition, research involving CES1c-knockout mice revealed stable pharmacokinetics for SYD985 and enhanced efficacy in patient-derived xenograft studies, suggesting improved development of antibody-drug conjugates like SYD985 (Ubink et al., 2018).

  • SYD985 also synergizes with PARP inhibitors niraparib and olaparib in HER2-expressing tumor cell lines and patient-derived xenografts, thereby enhancing tumor cell killing. This demonstrates its potential as part of a combination therapy for certain cancer types (Dokter et al., 2020).

Mecanismo De Acción

The antibody part of the ADC binds to HER2 on the surface of the cancer cell and the ADC is then internalized. After proteolytic cleavage of the linker, the inactive cytotoxin is activated and DNA damage is induced, resulting in tumor cell death . Upon internalization, the linker is first cleaved in the lysosome by proteases such as cathepsin B followed by two continuous self-elimination reactions to generate seco-DUBA, which undergoes spontaneous rearrangement to yield the active duocarmycin drug form, DUBA, which binds and alkylates DNA .

Safety and Hazards

Seco-DUBA should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

Direcciones Futuras

Antibody-drug conjugates targeting HER2 and TROP-2 are already effective against breast cancer, but ADCs targeting new transmembrane receptors are necessary to overcome the dependence on the HER2 pathway . Clinical studies with SYD985, a novel HER2-targeting ADC composed of trastuzumab and vc-seco-DUBA, in patients harboring chemotherapy-resistant USC with low, moderate, and high HER2 expression are warranted .

Propiedades

IUPAC Name

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAFBYLFRCCWNB-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seco-DUBA

CAS RN

1227961-59-2
Record name Seco-duocarmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SECO-DUOCARMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seco-DUBA
Reactant of Route 2
Seco-DUBA
Reactant of Route 3
Seco-DUBA
Reactant of Route 4
Seco-DUBA
Reactant of Route 5
Seco-DUBA
Reactant of Route 6
Seco-DUBA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.